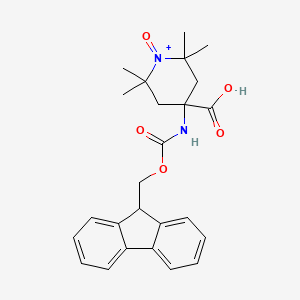

4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid is a complex organic compound known for its unique structural properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base, such as sodium carbonate, to form the Fmoc-protected amino acid . This intermediate is then subjected to further reactions to introduce the tetramethylpiperidine and carboxylic acid functionalities .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles, such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid involves its ability to act as a protecting group for amino acids. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids in peptide synthesis . This compound interacts with molecular targets such as enzymes and proteins, facilitating the study of their functions and interactions .

Comparison with Similar Compounds

Similar Compounds

- 4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid

- 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]isobutyric Acid

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine

Uniqueness

4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid stands out due to its unique combination of the Fmoc protecting group and the tetramethylpiperidine moiety. This combination provides enhanced stability and reactivity, making it a valuable tool in peptide synthesis and other chemical applications .

Biological Activity

The compound 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2,2,6,6-tetramethyl-1-oxo-1l4-piperidine-4-carboxylic acid , commonly referred to as Fmoc-Dab-OH, is a derivative of piperidine that has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Fmoc-Dab-OH has the following chemical characteristics:

- Molecular Formula : C₁₉H₂₀N₂O₄

- Molecular Weight : 340.38 g/mol

- CAS Number : 161420-87-7

- Purity : Greater than 98% (HPLC)

- Appearance : White to light yellow powder or crystal

The biological activity of Fmoc-Dab-OH is primarily attributed to its role as a building block in peptide synthesis and its influence on various biological pathways. Its structure allows it to interact with specific receptors and enzymes, which can modulate cellular responses.

- Enzyme Inhibition : Fmoc-Dab-OH has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit proteases that are crucial for protein degradation and turnover.

- Receptor Modulation : The compound can act on various receptors, including GABA receptors and others involved in neurotransmission, potentially influencing neurological functions.

- Cell Signaling Pathways : Research indicates that Fmoc-Dab-OH may affect MAPK/ERK signaling pathways, which are critical for cell proliferation and differentiation.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of Fmoc-Dab-OH:

- Anticancer Activity : In vitro studies have demonstrated that Fmoc-Dab-OH can induce apoptosis in cancer cell lines by activating caspase pathways. This suggests its potential as an anticancer agent.

- Neuroprotective Effects : Animal models have shown that Fmoc-Dab-OH may protect against neurodegeneration by modulating oxidative stress responses and promoting neuronal survival.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate anticancer properties | Fmoc-Dab-OH induced apoptosis in breast cancer cell lines via caspase activation. |

| Study 2 | Assess neuroprotective effects | Demonstrated reduction in oxidative stress markers in a rat model of Parkinson's disease. |

| Study 3 | Investigate enzyme inhibition | Showed significant inhibition of protease activity in vitro, suggesting a role in metabolic regulation. |

Properties

Molecular Formula |

C25H29N2O5+ |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-carboxylic acid |

InChI |

InChI=1S/C25H28N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H-,26,28,29,30)/p+1 |

InChI Key |

BJZJLCBMNKRXNA-UHFFFAOYSA-O |

Canonical SMILES |

CC1(CC(CC([N+]1=O)(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.